Metolazone

Renal pharmacology Diuretic efficacy Chronic kidney disease

Metolazone (CAS 56436-31-8) is a quinazoline-sulfonamide diuretic with confirmed activity in renal impairment (GFR <30 mL/min), unlike conventional thiazides, making it essential for heart failure and renal disease research. In clinical protocols, it achieves 30.9% higher natriuresis than furosemide alone when used for sequential nephron blockade. For preclinical studies, it demonstrates 20-fold greater potency than HCTZ in rodent models. Procure standard oral tablet formulations or research-grade powder for protocols requiring diuretic-resistant edema management.

Molecular Formula C16H16ClN3O3S
Molecular Weight 365.8 g/mol
CAS No. 56436-31-8
Cat. No. B10753070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetolazone
CAS56436-31-8
Molecular FormulaC16H16ClN3O3S
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESCC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl
InChIInChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)
InChIKeyAQCHWTWZEMGIFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER & ALCOHOL
4.07e-02 g/L

Metolazone (CAS 56436-31-8): Sourcing Guide and Baseline Pharmacological Profile


Metolazone (CAS 56436-31-8) is a quinazoline-sulfonamide thiazide-like diuretic, structurally distinct from benzothiadiazine thiazides such as hydrochlorothiazide and chlorothiazide [1]. It inhibits the sodium-chloride symporter in the distal convoluted tubule, increasing sodium, chloride, and water excretion [2]. The compound is FDA-approved for treating edema associated with congestive heart failure and renal disease, including nephrotic syndrome, and for hypertension management, either as monotherapy or in combination regimens [3]. Available in generic formulations in the United States at 2.5 mg, 5 mg, and 10 mg tablet strengths, metolazone is supplied by multiple manufacturers under several NDAs, with established procurement channels for research and clinical use [4].

Why Metolazone Cannot Be Interchanged with Conventional Thiazide Diuretics in Key Applications


Metolazone demonstrates functional differentiation from conventional thiazide diuretics that precludes simple substitution in procurement decisions for specific research or clinical applications. Unlike hydrochlorothiazide and chlorothiazide, which lose diuretic efficacy as glomerular filtration rate (GFR) declines, metolazone retains activity in moderate to advanced renal impairment (GFR <30 mL/min/1.73 m²) [1]. Additionally, metolazone lacks carbonic anhydrase inhibitory activity and exhibits minimal kaliuretic effects compared to chlorothiazide, reflecting a distinct renal tubular site-of-action profile [2]. These pharmacological differences directly translate to divergent application suitability: metolazone is the preferred thiazide-like agent for diuretic-resistant states and for patients with compromised renal function where conventional thiazides are ineffective [3].

Quantitative Differentiation Evidence: Metolazone vs. Comparators in Head-to-Head Studies


Retained Diuretic Efficacy in Advanced Renal Impairment: Metolazone vs. Conventional Thiazides

Metolazone retains diuretic efficacy at glomerular filtration rates (GFR) where conventional thiazide diuretics such as hydrochlorothiazide and chlorothiazide become ineffective. While most thiazide diuretics lose effectiveness when GFR falls below 30-40 mL/min, metolazone remains active even at GFR <30 mL/min/1.73 m² and has demonstrated efficacy at GFR as low as 20 mL/min [1]. In a study of 14 patients with non-edematous stable chronic renal failure, metolazone produced noticeable increases in urine flow and sodium excretion, with free water clearance increasing and a small but significant increase in potassium excretion observed [2].

Renal pharmacology Diuretic efficacy Chronic kidney disease

Distinct Renal Tubular Mechanism: Metolazone vs. Chlorothiazide Site-of-Action and Electrolyte Profile

In a direct head-to-head comparison in human subjects, metolazone and chlorothiazide demonstrated distinct pharmacological profiles at the renal tubular level. Metolazone exerted its major effect in the cortical diluting segment with a mean increment in sodium excretion of 3.5% of filtered load, induced phosphaturia without accompanying bicarbonate diuresis, and was minimally kaliuretic or non-kaliuretic. Chlorothiazide differed by inhibiting carbonic anhydrase, producing significant kaliuresis, demonstrating a greater proximal effect, and showing lesser inhibition of sodium transport at the cortical diluting site [1]. Additionally, the diuretic effect of metolazone persisted at a time when that of chlorothiazide had peaked and was declining rapidly, indicating a longer duration of action [1].

Renal pharmacology Carbonic anhydrase inhibition Natriuresis

Synergistic Loop Diuretic Augmentation: Metolazone-Furosemide vs. Alternative Add-On Regimens

In a single-center, open-label, randomized crossover study of 42 patients with heart failure and refractory volume overload (mean age 72 ± 9 years, 74% NYHA class III), intravenous furosemide 250 mg plus oral metolazone 5 mg produced significantly higher urinary sodium excretion at 6 hours post-treatment compared to both intravenous furosemide alone (4691 mg vs. 3835 mg; p=0.015) and intravenous furosemide plus intravenous acetazolamide 500 mg (4691 mg vs. 3584 mg; p=0.001) [1]. Total urinary volume at 6 hours was also higher with metolazone plus furosemide compared to furosemide plus acetazolamide (1.84 L vs. 1.58 L; p-value not explicitly stated) [1]. A 2024 systematic review and meta-analysis further confirmed that combination diuretic therapies including metolazone significantly reduced body weight (p=0.001), though no significant impact on mortality (RR 0.99; 95% CI 0.90-1.09) or hospital readmission (RR 1.05; 95% CI 0.98-1.12) was observed [2].

Heart failure Diuretic resistance Sequential nephron blockade

Comparative Efficacy in Acute Decompensated Heart Failure: Metolazone vs. Chlorothiazide as Loop Diuretic Adjuncts

A randomized clinical trial of 60 patients with acute decompensated heart failure (ADHF) receiving add-on therapy to loop diuretics compared metolazone (n=20), chlorothiazide (n=20), and tolvaptan (n=20). Cumulative weight loss was 4.6 ± 2.7 kg for metolazone versus 5.8 ± 2.7 kg for chlorothiazide (p=0.228), and clinical decongestion was achieved in 6 (30%) of metolazone-treated patients versus 14 (70%) of chlorothiazide-treated patients (p=0.026) [1]. Cumulative diuretic efficiency was 217 ± 107 for metolazone versus 294 ± 123 for chlorothiazide (p=0.066), and weight-based diuretic efficiency was 0.12 ± 0.09 versus 0.19 ± 0.12 (p=0.055) [1]. A 2020 systematic review and meta-analysis of four studies comparing metolazone to chlorothiazide as adjunct therapy in ADHF found no pooled difference in net or total urine output between the agents [2]. Serum sodium <135 mEq/L occurred in 2 (10%) of metolazone patients versus 9 (45%) of chlorothiazide patients (p=0.031), suggesting potential differential safety profile [1].

Acute decompensated heart failure Loop diuretic resistance Clinical trial

Comparative Diuretic Potency: Metolazone vs. Hydrochlorothiazide in Preclinical Model

In a preclinical rat model comparing the renal effects of metolazone with hydrochlorothiazide, metolazone demonstrated significantly greater potency. Metolazone at oral doses of 0.01-0.5 mg/kg produced dose-related increases in urine flow, sodium excretion, and osmolal clearance in male rats [1]. The minimal effective oral dose of metolazone for producing significant diuresis was 0.01 mg/kg, whereas hydrochlorothiazide required approximately 0.2 mg/kg for a comparable effect, indicating that metolazone was approximately 20 times more potent than hydrochlorothiazide on a milligram-per-kilogram basis at the minimum effective dose threshold [2]. The maximum diuretic effect of metolazone produced approximately 2.5-fold increase over control urine volume, which was moderately greater than that observed with hydrochlorothiazide [2].

Preclinical pharmacology Natriuresis Potency comparison

Evidence-Based Procurement Scenarios for Metolazone (CAS 56436-31-8)


Diuretic Resistance in Heart Failure: Protocol-Defined Sequential Nephron Blockade

Metolazone is indicated for procurement in heart failure research and clinical protocols requiring sequential nephron blockade in patients with loop diuretic resistance. As demonstrated in Section 3, the combination of metolazone (5 mg orally) with high-dose furosemide produced 22.3% higher urinary sodium excretion (4691 mg vs. 3835 mg; p=0.015) and 30.9% higher excretion (p=0.001) compared to furosemide plus acetazolamide [1]. A 2024 systematic review confirmed significant body weight reduction (p=0.001) with combination diuretic therapies that included metolazone [2]. Procurement specifications should include the standard oral tablet formulation (2.5 mg or 5 mg) for combination protocols, with dosing typically initiated at 2.5-5 mg/day in the ambulatory setting.

Edema Management in Chronic Kidney Disease with Reduced GFR

Metolazone is the preferred thiazide-like diuretic for procurement in research or clinical protocols targeting edema in patients with moderate to advanced chronic kidney disease (GFR <30 mL/min/1.73 m²). As established in Section 3, conventional thiazides lose efficacy at GFR <30-40 mL/min, whereas metolazone remains active at GFR as low as 20 mL/min [1]. A study in 14 patients with stable chronic renal failure demonstrated that metolazone produced noticeable increases in urine flow, sodium excretion, and free water clearance [2]. Dosing in this population ranges from 5 mg to 20 mg once daily, with higher doses (up to 20 mg) often required for adequate diuretic response [3].

Preclinical Diuretic Potency Studies in Rodent Models

Metolazone is suitable for procurement in preclinical pharmacology studies investigating diuretic mechanisms, natriuresis, or comparative thiazide efficacy in rodent models. As quantified in Section 3, metolazone demonstrates approximately 20-fold greater potency than hydrochlorothiazide at the minimum effective dose threshold (0.01 mg/kg vs. 0.2 mg/kg orally in rats), with dose-related increases in urine flow, sodium excretion, and osmolal clearance observed across 0.01-0.5 mg/kg oral doses [1]. Procurement for preclinical use should specify research-grade metolazone (CAS 56436-31-8) with documented purity, and protocols should account for the compound‘s higher potency when designing comparative experiments with other thiazide-type agents.

Ambulatory Heart Failure Decongestion Protocols Requiring Superior Natriuresis

For procurement in ambulatory heart failure decongestion protocols, metolazone provides evidence-based superiority over alternative add-on regimens. The 2024 crossover trial in 42 ambulatory heart failure patients demonstrated that metolazone plus furosemide achieved 4691 mg urinary sodium excretion at 6 hours versus 3584 mg with acetazolamide plus furosemide (p=0.001) and 3835 mg with furosemide alone (p=0.015) [1]. Total urinary volume was also highest with the metolazone-containing regimen (1.84 L vs. 1.58 L for acetazolamide combination) [1]. Procurement should specify the oral tablet formulation for use in ambulatory care settings, with attention to the higher incidence of worsening renal function observed with this regimen (39% vs. 16% for furosemide alone and 2.6% for acetazolamide combination), necessitating appropriate monitoring protocols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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